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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938 Get Quote

This technical guide provides a detailed overview of the expected spectroscopic data for

Octamylamine Sulfamate. Due to the limited availability of direct experimental data for this

specific compound in public literature, this document compiles predicted values and

methodologies based on the analysis of its constituent functional groups: the octyl amine

moiety and the sulfamate group. This guide is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Chemical Structure and Predicted Spectroscopic
Data
Octamylamine sulfamate is understood to be an ammonium salt formed from 1-octanamine

and sulfamic acid. The proposed structure involves the protonation of the primary amine by

sulfamic acid.

Table 1: Predicted Spectroscopic Data for Octamylamine Sulfamate
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Spectroscopic Technique Predicted Data Source Analogy

¹H NMR (in D₂O)

δ (ppm): ~0.8 (t, 3H, -CH₃)

~1.2-1.4 (m, 10H, -(CH₂)₅-)

~1.6 (quint, 2H, -CH₂-CH₂-

NH₃⁺) ~2.9 (t, 2H, -CH₂-NH₃⁺)

Chemical shifts are predicted

based on the known spectrum

of 1-octanamine and the

expected deshielding effect of

the ammonium group. The

sulfamate proton's detectability

in aqueous solution is noted in

related studies.[1]

¹³C NMR (in D₂O)
δ (ppm): ~14 ( -CH₃) ~22-32 (-

(CH₂)₆-) ~40 (-CH₂-NH₃⁺)

Predicted values are based on

standard chemical shifts for

alkyl chains and the position of

the carbon adjacent to the

ammonium group.

IR Spectroscopy (KBr pellet)

ν (cm⁻¹): ~3400-3000 (N-H

stretch, broad) ~2955, 2925,

2855 (C-H stretch) ~1630 (N-H

bend) ~1470 (C-H bend)

~1250 (S=O stretch,

asymmetric) ~1060 (S=O

stretch, symmetric) ~720 (-

(CH₂)n- rock)

Based on characteristic

infrared absorption frequencies

for primary ammonium salts,

alkyl chains, and sulfamate

groups.[2][3][4][5]

Mass Spectrometry (ESI+)
m/z: 130.1590 ([M+H]⁺ of

octylamine)

In positive ion mode, the mass

spectrum is expected to show

the molecular ion of the free

amine (1-octanamine) after

dissociation of the salt.[6]

Mass Spectrometry (ESI-)
m/z: 96.9605 ([M-H]⁻ of

sulfamic acid)

In negative ion mode, the

mass spectrum would likely

show the deprotonated

sulfamic acid ion.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Octamylamine Sulfamate in 0.6

mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and reference it to the residual solvent peak or an internal

standard (e.g., TMS).
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2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dry Octamylamine Sulfamate with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the die under high pressure (several tons) to form a transparent or semi-transparent

pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.[3]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or a pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of Octamylamine Sulfamate (approximately

1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition (Positive and Negative Ion Modes):

Ionization Mode: Electrospray Ionization (ESI).

Polarity: Acquire spectra in both positive and negative ion modes.
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Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g.,

m/z 50-500).

Capillary Voltage: Typically 3-5 kV.

Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation

(e.g., 5-10 L/min, 200-350 °C).

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of

Octamylamine Sulfamate.
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Caption: Synthesis and Spectroscopic Characterization Workflow for Octamylamine
Sulfamate.
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Caption: Spectroscopic Data Analysis and Interpretation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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